
1-(3-Methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone is a quinoxaline derivative.
Applications De Recherche Scientifique
Synthesis and Catalytic Behavior
1-(3-Methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone and its derivatives have been utilized in the synthesis of ligands and metal complexes, demonstrating catalytic behaviors, especially in the field of polymer chemistry. For instance, the synthesis of N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines led to the development of iron and cobalt complexes showing significant catalytic activities for ethylene reactivity, including oligomerization and polymerization. The catalytic activities of these complexes were influenced by reaction parameters, such as elevated ethylene pressure, suggesting their potential in fine-tuning polymer properties (Sun et al., 2007).
Organic Synthesis
Ultrasound Irradiation in Synthesis
The compound has been involved in organic synthesis methods, where chalcone-substituted quinoxalines were synthesized from 1-(phenylquinoxalin-2-yl)ethanone and 1-(3-methylquinoxalin-2-yl)ethanone. Techniques involving ultrasound irradiation were compared with conventional heating methods, highlighting the efficiency of the former in reducing reaction times and improving yield percentages (Abdula et al., 2018).
Chemical Structure and Properties
Structural Characterization and Chemical Behavior
The compound's derivatives have been synthesized and characterized, revealing insights into their chemical structure and properties. For instance, the structure of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone was determined using single-crystal X-ray diffraction, and its precursor and various substituted derivatives were synthesized and analyzed for biological activities, showcasing their potential in medicinal chemistry (Abdel‐Aziz et al., 2011).
Electrophilic Substitution Reactions
Electrochemical Synthesis
Electrochemical methods have been employed in the synthesis of arylthiobenzazoles using derivatives of 1-(3-Methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone. The process involves the electrochemical oxidation of the compound in the presence of nucleophiles, demonstrating its role in electrophilic substitution reactions and the development of new chemical entities (Amani & Nematollahi, 2012).
Propriétés
Nom du produit |
1-(3-Methyl-1-piperidinyl)-2-(2-quinoxalinylthio)ethanone |
|---|---|
Formule moléculaire |
C16H19N3OS |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-(3-methylpiperidin-1-yl)-2-quinoxalin-2-ylsulfanylethanone |
InChI |
InChI=1S/C16H19N3OS/c1-12-5-4-8-19(10-12)16(20)11-21-15-9-17-13-6-2-3-7-14(13)18-15/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 |
Clé InChI |
OOAPYKLARLJPAY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C(=O)CSC2=NC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




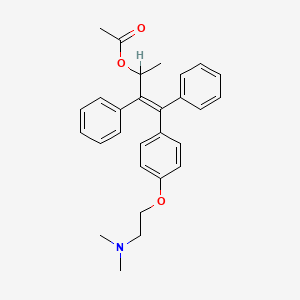
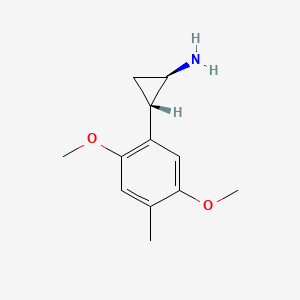


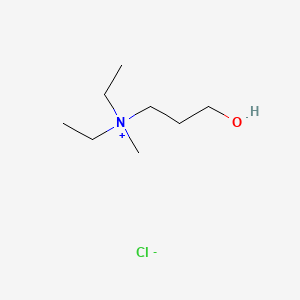
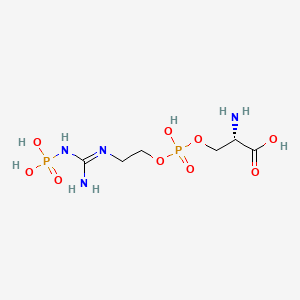

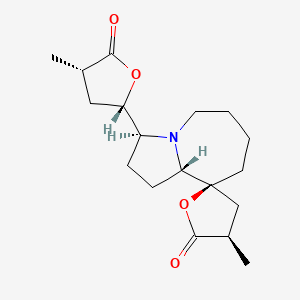
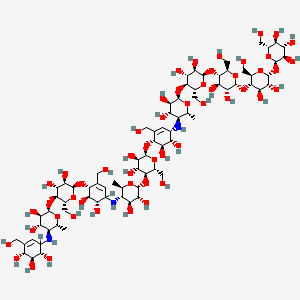
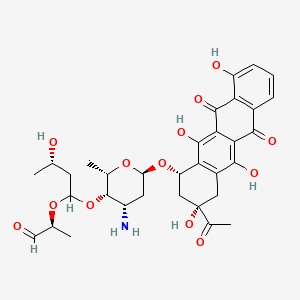
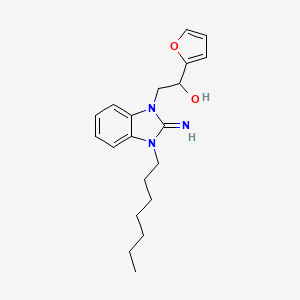
![4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227758.png)
